3,3-Dimethylcyclopentane-1-sulfonamide
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Overview
Description
3,3-Dimethylcyclopentane-1-sulfonamide is an organic compound with the molecular formula C₇H₁₅NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclopentane ring with two methyl groups at the 3rd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclopentane-1-sulfonamide typically involves the reaction of 3,3-dimethylcyclopentane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3-Dimethylcyclopentane+Sulfonyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclopentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
3,3-Dimethylcyclopentane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclopentane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane-1-sulfonamide
- 3-Methylcyclopentane-1-sulfonamide
- 4,4-Dimethylcyclopentane-1-sulfonamide
Uniqueness
3,3-Dimethylcyclopentane-1-sulfonamide is unique due to the presence of two methyl groups at the 3rd position of the cyclopentane ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3,3-dimethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChI Key |
CYUCXDOKWCZQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)S(=O)(=O)N)C |
Origin of Product |
United States |
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